(6Z)-5-imino-6-{3-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
The compound (6Z)-5-imino-6-{3-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is a complex organic molecule with potential applications in various fields of scientific research. Its unique structure, which includes a thiazolo[3,2-a]pyrimidin-7-one core, makes it an interesting subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-5-imino-6-{3-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-a]pyrimidin-7-one core, followed by the introduction of various substituents through reactions such as nucleophilic substitution, condensation, and cyclization. Specific reaction conditions, including temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
The compound (6Z)-5-imino-6-{3-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the compound.
Scientific Research Applications
Chemistry
In chemistry, (6Z)-5-imino-6-{3-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is studied for its unique structural properties and reactivity. It serves as a model compound for exploring reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.
Medicine
In medicine, the compound could be explored as a lead compound for drug development. Its structural features may allow it to interact with specific molecular targets, making it a candidate for therapeutic applications.
Industry
In industrial applications, the compound’s unique properties could be harnessed for the development of new materials, catalysts, or chemical sensors
Mechanism of Action
The mechanism of action of (6Z)-5-imino-6-{3-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (6Z)-5-imino-6-{3-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one include other thiazolo[3,2-a]pyrimidin-7-one derivatives with different substituents. These compounds share the same core structure but differ in their functional groups, leading to variations in their properties and activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C29H25N3O4S |
---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
(6Z)-5-imino-6-[[3-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl]methylidene]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C29H25N3O4S/c1-19-7-6-10-22(15-19)35-13-14-36-25-12-11-20(17-26(25)34-2)16-23-27(30)32-24(21-8-4-3-5-9-21)18-37-29(32)31-28(23)33/h3-12,15-18,30H,13-14H2,1-2H3/b23-16-,30-27? |
InChI Key |
MAMGJRYLIJWTHO-SMIDNAKXSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2)/C=C\3/C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5)OC |
Canonical SMILES |
CC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2)C=C3C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5)OC |
Origin of Product |
United States |
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